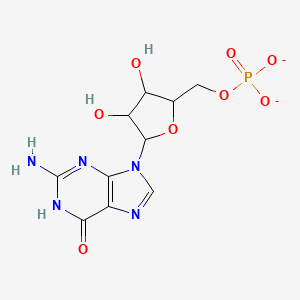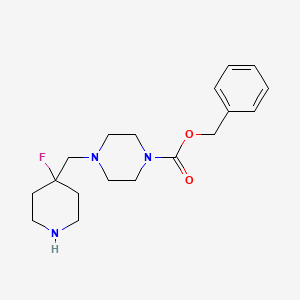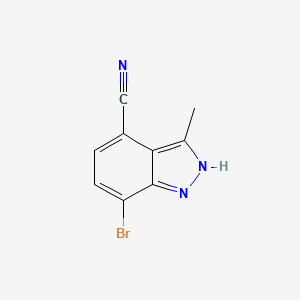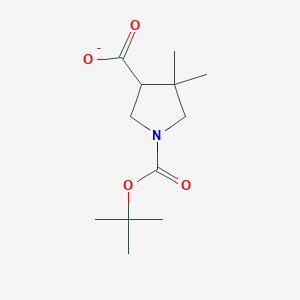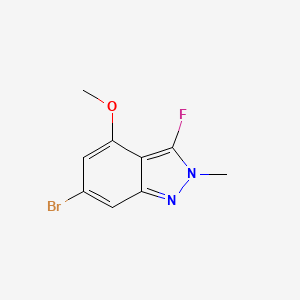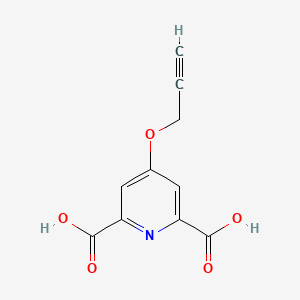
1-Bromo-2-cyclopropoxy-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-cyclopropoxy-4-methylbenzene is an organic compound with the molecular formula C10H11BrO and a molecular weight of 227.10 g/mol . This compound is characterized by a benzene ring substituted with a bromine atom, a cyclopropoxy group, and a methyl group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of 1-Bromo-2-cyclopropoxy-4-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-cyclopropoxy-4-methylbenzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) . The reaction conditions include maintaining a controlled temperature and ensuring the proper molar ratios of reactants to achieve high yields.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
1-Bromo-2-cyclopropoxy-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form cyclohexane derivatives.
Addition Reactions: Although less common, it can add hydrogen under high pressure in the presence of catalysts like Pt, Pd, or Ni.
Common reagents used in these reactions include bromine, sodium hydroxide, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Bromo-2-cyclopropoxy-4-methylbenzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-cyclopropoxy-4-methylbenzene in chemical reactions involves the formation of a positively charged benzenonium intermediate during electrophilic aromatic substitution . This intermediate is stabilized by the electron-donating effects of the cyclopropoxy and methyl groups, facilitating the substitution process. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
1-Bromo-2-cyclopropoxy-4-methylbenzene can be compared with other similar compounds, such as:
- 1-Bromo-4-cyclopropoxy-2-methylbenzene
- 1-Bromo-2-isopropoxy-4-methylbenzene
- 1-Bromo-2-chloro-4-methylbenzene
These compounds share similar structural features but differ in the position and type of substituents on the benzene ring. The uniqueness of this compound lies in the specific arrangement of the cyclopropoxy and methyl groups, which influence its reactivity and applications.
Propiedades
Fórmula molecular |
C10H11BrO |
|---|---|
Peso molecular |
227.10 g/mol |
Nombre IUPAC |
1-bromo-2-cyclopropyloxy-4-methylbenzene |
InChI |
InChI=1S/C10H11BrO/c1-7-2-5-9(11)10(6-7)12-8-3-4-8/h2,5-6,8H,3-4H2,1H3 |
Clave InChI |
SEACFQWTVYTNBY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)Br)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



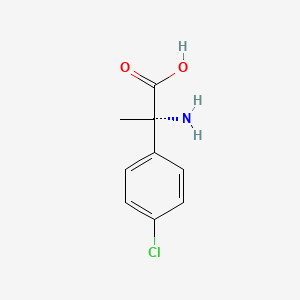
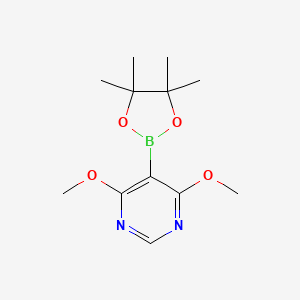
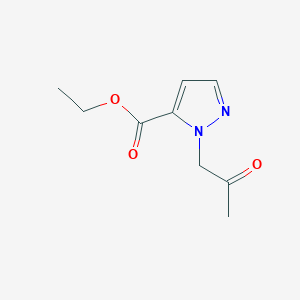
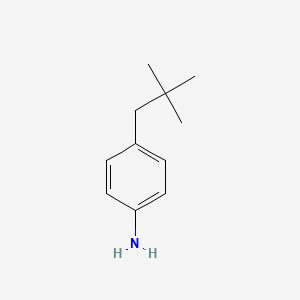
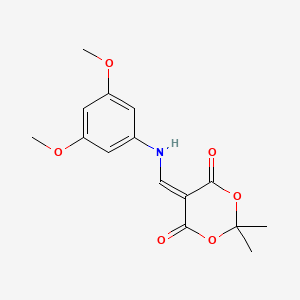
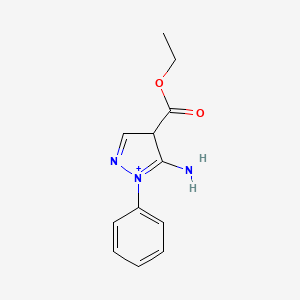
![[(1R)-3-oxocyclopentyl]methyl ethanesulfonate](/img/structure/B13915942.png)
